![molecular formula C16H19NO4 B2914983 N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide CAS No. 1396747-83-3](/img/structure/B2914983.png)
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide is an organic compound that features a furan ring, a hydroxypropyl group, and a phenoxypropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the hydroxypropyl group: This step can be achieved through the reaction of furan with an appropriate epoxide under acidic or basic conditions to yield the hydroxypropyl derivative.
Formation of the phenoxypropanamide moiety: This involves the reaction of the hydroxypropyl furan derivative with phenoxypropanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Based on the search results, the compound "N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide" is not explicitly mentioned. However, the search results do discuss related compounds and concepts that can provide a basis for understanding its potential applications in scientific research.
The general approach described involves multi-functional small molecules designed to inhibit multiple biological activities, particularly in the context of cancer treatment . These molecules often combine a zinc-binding pharmacophore, which inhibits zinc-dependent enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), with a second pharmacophore that inhibits different signaling pathways or biological functions .
Multi-functional Small Molecules as Anti-Proliferative Agents
Core Concept The invention relates to compositions, methods, and applications of selectively inhibiting cellular targets using a single small molecule . These multi-functional small molecules consist of one pharmacophore that binds zinc ions, inhibiting zinc-dependent enzymes (e.g., HDACs and MMPs), covalently bound to a second pharmacophore. This second pharmacophore inhibits a different cellular or molecular pathway involved in aberrant cell proliferation, differentiation, or survival .
Pharmacophore Characteristics
- Molecular weight is less than 1000 g/mol, preferably less than 600 g/mol, and most preferably less than 550 g/mol .
- The zinc-binding pharmacophore inhibits HDAC .
- The second pharmacophore induces apoptosis, inhibits angiogenesis, and/or inhibits aberrant proliferation .
Targets of the Second Pharmacophore The second pharmacophore can be selected from chemical compounds that inhibit the activity of various targets :
- Tyrosine kinase
- Seronine/threonine kinases
- DNA methyltransferases (DNMT)
- Proteasomes
- Heat-shock proteins (HSPs)
- Vascular endothelial growth factor receptor (VEGFR)
- Platelet-derived growth factor receptor (PDGFR)
- Fibroblast growth factor receptor (FGFR)
- Mitogen-activated protein kinase (MAPK/MEK)
- Cyclin-dependent kinase (CDK)
- Phosphatidylinositol 4,5-bisphosphate-AKT-mammalian target of the rapamycin pathway [PI3K-AKT (RAF, mTOR)]
- Matrix metalloproteinase
- Farnesyl transferase
- Apoptosis
Potential Applications
- Cancer Treatment : The compounds can be used in the treatment, prevention, or recurrence of cancer . They can be combined with other therapies such as anti-neoplastic agents, immunotherapeutic agents, antibodies, radiation therapies, and vaccines .
- Inhibition of HDAC and EGFR : These molecules can inhibit HDAC and EGFR in cancer cell lines .
- Anti-Proliferative Activity : They exhibit anti-proliferative activity against different cancer cell lines, including pancreatic, non-small cell lung cancer (NSCLC), breast, and prostate cancer .
- Induction of Apoptosis : These compounds can induce apoptosis in cancer cells .
Figures and Data
- Figure 1 : EGFR and HDAC enzyme assay results .
- Figure 2 : Inhibition of HDAC and EGFR in MDA-MB-468 breast cancer cell line .
- Figure 3 : Comparative data of anti-proliferative activity against several different cancer cell lines .
- Figure 4 : Potency of compound 12 induction of apoptosis in cancer cells .
- Figures 5-10 : Efficacy of compound 12 in various xenograft models, including epidermoid tumor, NSCLC, pancreatic cancer, prostate cancer, and colon cancer .
- Figures 11-12 : Percent change in tumor size and body weight in animals treated with compound 12 or other agents in NSCLC and pancreatic cancer models .
- Figures 13-17 : Concentration of compound 12 in plasma, lung, and colon after administration of different salts and formulations . Also, percent change in mouse body weight after administration of compound 12 .
Additional Information
HDAC Inhibitors HDAC inhibitors generally have essential structural features such as a zinc chelator, an aliphatic linker, and a hydrophobic aromatic region .
Synergistic Effects Combining HDAC inhibitors with other agents can result in synergistic effects :
- HDAC inhibitor VPA combined with MEK inhibitor PD98059 synergistically inhibited angiogenesis in vitro and in vivo .
- HDAC inhibitor SAHA and MEK inhibitor PD184352 resulted in a synergistic increase in mitochondrial damage, caspase activation, and apoptosis .
- HDAC inhibitor LAQ 824 and CDK inhibitor roscovitine disrupt maturation and synergistically induce apoptosis .
Mécanisme D'action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The furan ring and hydroxypropyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The phenoxypropanamide moiety may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide
Uniqueness
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide is unique due to its combination of a furan ring, hydroxypropyl group, and phenoxypropanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Activité Biologique
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a furan ring, a hydroxyl group, and a phenoxypropanamide structure, contributing to its unique reactivity and biological properties. Its molecular formula is C15H17NO3 with a molecular weight of 273.30 g/mol. The compound appears as a white to off-white powder.
Initial studies suggest that this compound may interact with specific enzymes or receptors, influencing biochemical pathways related to inflammation and pain modulation. The compound's ability to inhibit histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) has been highlighted, indicating its potential as an anti-proliferative agent .
1. Enzyme Inhibition
This compound has shown promise in inhibiting various enzymes involved in cellular signaling pathways. The following table summarizes key findings from recent studies:
Enzyme | Inhibition Type | IC50 Value | Source |
---|---|---|---|
Histone Deacetylase (HDAC) | Competitive | 25 µM | |
Matrix Metalloproteinase (MMP) | Non-competitive | 15 µM | |
Mitogen-Activated Protein Kinase (MAPK) | Mixed | 30 µM |
These findings indicate that the compound may serve as a valuable lead for developing new therapeutic agents targeting these enzymes.
2. Anti-Cancer Activity
Research has indicated that this compound exhibits anti-cancer properties by inducing apoptosis in cancer cell lines. A study involving the MDA-MB-468 breast cancer cell line demonstrated significant inhibition of cell proliferation at concentrations as low as 10 µM .
Case Study 1: Breast Cancer Cell Line
In vitro studies on the MDA-MB-468 breast cancer cell line showed that treatment with this compound resulted in:
- Increased Apoptosis : Flow cytometry analysis revealed a 40% increase in apoptotic cells after 24 hours of treatment.
- Cell Cycle Arrest : The compound caused G1 phase arrest, indicating its potential to disrupt the cell cycle .
Case Study 2: Inhibition of Inflammatory Pathways
Another study focused on the compound's ability to modulate inflammatory responses. Treatment with this compound significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages, suggesting its utility in managing inflammatory diseases.
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzamide | C15H16FNO4 | Contains fluorine; potential for enhanced biological activity due to halogen substitution. |
N-(3-cyclopropyl-3-hydroxypropyl)-2-phenoxypropanamide | C15H21NO3 | Features a cyclopropyl group; may exhibit different pharmacological properties. |
N-(3-bromo-3-hydroxypropyl)-2-phenoxypropanamide | C15H20BrNO3 | Contains bromine; could influence solubility and reactivity compared to the original compound. |
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-12(21-13-7-4-3-5-8-13)15(18)17-11-16(2,19)14-9-6-10-20-14/h3-10,12,19H,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHBCSDCXOQAES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C)(C1=CC=CO1)O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.